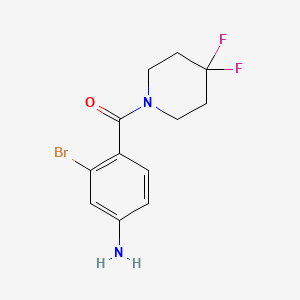
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene is an organic compound with the molecular formula C9H8Br4O It is a brominated aromatic ether, characterized by the presence of multiple bromine atoms attached to a benzene ring and a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene typically involves the bromination of precursor compounds. One common method is the bromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . Another approach involves the use of bromine and aluminum bromide as catalysts in a chloroform solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and efficient brominating agents ensures consistent quality and high throughput. The process may also include steps for purification and crystallization to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Reagents such as DBDMH and bromine in the presence of catalysts like aluminum bromide.
Oxidation: Oxidizing agents like dimethyl sulfoxide (DMSO) and oxalyl bromide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various brominated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Industry: It is used as a flame retardant additive in plastics and other materials.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to form various derivatives. The compound’s effects are mediated through its ability to undergo these reactions under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
- 2,2-Bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)phenyl]propane
Uniqueness
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene is unique due to its specific bromination pattern and the presence of a propoxy group. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C9H8Br4O |
|---|---|
Poids moléculaire |
451.77 g/mol |
Nom IUPAC |
2,4-dibromo-1-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H8Br4O/c10-4-7(12)5-14-9-2-1-6(11)3-8(9)13/h1-3,7H,4-5H2 |
Clé InChI |
QVEHTTQWRKWEEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)

![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)







